![molecular formula C7H13NO B12938280 (3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B12938280.png)
(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine is a bicyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by its hexahydro-cyclopenta[b]furan ring system, which includes an amine functional group. The stereochemistry of the compound is defined by the (3AS,6aR) configuration, indicating the specific spatial arrangement of atoms within the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the amine group. For example, the compound can be synthesized through the reduction of a corresponding amide or nitrile intermediate using reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalytic hydrogenation, selective reduction, and purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the furan ring or the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the bicyclic structure provides a rigid framework that enhances binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol: A structurally similar compound with a furan ring system.
(3S,3aR,7aS)-3-hydroxyhexahydrofuro[2,3-b]pyran: Another bicyclic compound with different stereochemistry and functional groups.
Uniqueness
(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine is unique due to its specific stereochemistry and the presence of an amine group, which imparts distinct chemical reactivity and biological activity. Its rigid bicyclic structure also distinguishes it from other similar compounds, making it a valuable scaffold for various applications in research and industry.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine |
InChI |
InChI=1S/C7H13NO/c8-7-3-1-2-6(7)9-5-4-7/h6H,1-5,8H2/t6-,7+/m1/s1 |
InChI Key |
CRNDPGGEMZCWQQ-RQJHMYQMSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@](C1)(CCO2)N |
Canonical SMILES |
C1CC2C(C1)(CCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


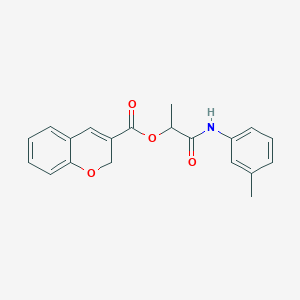
![N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12938205.png)
![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
![3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12938227.png)
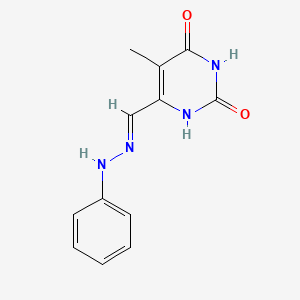

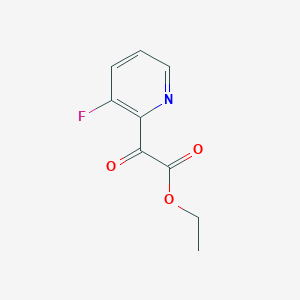
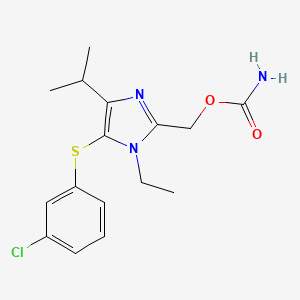

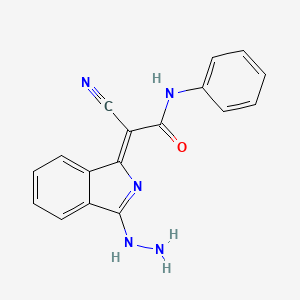
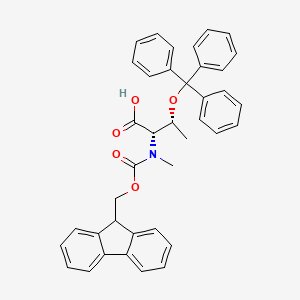
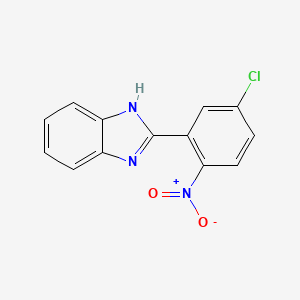
![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
